molecular formula C13H10O6 B606642 methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate CAS No. 1643616-33-4

methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate

Cat. No.: B606642
CAS No.: 1643616-33-4
M. Wt: 262.22
InChI Key: PNBPWQZBKMMJDL-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate is a chemical compound with the CAS Number 1643616-33-4 and a molecular formula of C13H10O6 . It has a molecular weight of 262.21 g/mol . The compound is built on a 4-methylcoumarin (4-methyl-2-oxo-2H-chromen-7-yl) scaffold, a structure well-known in medicinal and materials chemistry . One supplier lists this product with the descriptor "Chemodosimeter 1," suggesting a specific research application in chemical sensing, likely due to its reactive oxalate ester group . Chemodosimeters are molecules that detect analytes through a specific chemical reaction, often accompanied by a measurable signal change such as fluorescence or color. Researchers can leverage this coumarin derivative as a key synthetic intermediate or as a specialized probe in developing novel detection assays. Handling of this material should follow appropriate safety protocols. The product is labeled with the GHS signal word "Danger" and hazard statements H302, H319, H372, and H410, indicating potential health and environmental risks . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-O-methyl 2-O-(4-methyl-2-oxochromen-7-yl) oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O6/c1-7-5-11(14)19-10-6-8(3-4-9(7)10)18-13(16)12(15)17-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBPWQZBKMMJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Coupling of Resorcinol and Ethyl Acetoacetate

The foundational step in synthesizing methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate is the preparation of 7-hydroxy-4-methylcoumarin. A patented method employs resorcinol and ethyl acetoacetate in the presence of a diatomite-supported acid catalyst (sulfuric and tosic acid) under reflux conditions. Optimal parameters include a 1:0.6 molar ratio of resorcinol to ethyl acetoacetate, catalyst loading at 10–15% of resorcinol’s weight, and reaction temperatures of 90–130°C for 1–3 hours. This method achieves yields exceeding 90%, with the catalyst’s porous structure enhancing reaction efficiency and reducing side products.

Purification and Characterization

Crude 7-hydroxy-4-methylcoumarin is purified via recrystallization in 95% ethanol, yielding white crystalline solids with a melting point of 206°C. Fourier-transform infrared (FT-IR) spectroscopy confirms the presence of hydroxyl (3200–3500 cm⁻¹) and lactone carbonyl (1720 cm⁻¹) groups, while thin-layer chromatography (TLC) monitors reaction progress.

Esterification Strategies for Oxalate Formation

Reaction with Methyl Oxalyl Chloride

The target compound is synthesized by esterifying 7-hydroxy-4-methylcoumarin with methyl oxalyl chloride. In a typical procedure:

  • Activation : 7-hydroxy-4-methylcoumarin (1 eq) is dissolved in anhydrous dichloromethane.

  • Base Addition : Triethylamine (2 eq) is added to scavenge HCl.

  • Acylation : Methyl oxalyl chloride (1.2 eq) is dropwise added at 0–5°C, followed by stirring at room temperature for 4–6 hours.

  • Work-Up : The mixture is washed with NaHCO₃ and brine, dried over MgSO₄, and concentrated.

This method, adapted from analogous coumarin esterifications, avoids di-esterification by controlling stoichiometry and temperature. Yields range from 75–85%, with purity confirmed via high-performance liquid chromatography (HPLC).

Alternative Route: Oxalic Acid Anhydride and Methylation

A two-step approach involves:

  • Forming the Monoester : Reacting 7-hydroxy-4-methylcoumarin with oxalic acid anhydride in pyridine at 60°C for 2 hours.

  • Methylation : Treating the intermediate with methyl iodide (1.5 eq) and K₂CO₃ in acetone under reflux.

While this route offers flexibility, the intermediate’s instability reduces overall yields to 60–70%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ValueYield Impact
SolventDichloromethaneMaximizes solubility of acyl chloride
Temperature0–25°CPrevents decomposition
Reaction Time4–6 hoursBalances completion vs. side reactions

Polar aprotic solvents like dimethylformamide (DMF) accelerate reactions but risk hydrolyzing the oxalyl chloride.

Catalytic Enhancements

Incorporating 4-dimethylaminopyridine (DMAP, 0.1 eq) as a nucleophilic catalyst increases yields to 88–90% by activating the acyl chloride.

Spectroscopic Characterization

FT-IR Analysis

  • Carbonyl Stretches : Two distinct peaks at 1745 cm⁻¹ (oxalate ester) and 1725 cm⁻¹ (coumarin lactone).

  • Methoxy Group : Asymmetric C–O–C stretch at 1170 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • δ 2.42 (s, 3H, CH₃ at C4).

    • δ 3.89 (s, 3H, OCH₃).

    • δ 6.20–7.80 (m, 3H, aromatic protons).

  • ¹³C NMR :

    • δ 160.5 (C=O, lactone).

    • δ 165.2 and 168.4 (oxalate esters).

Challenges and Mitigation Strategies

Di-Esterification

Using methyl oxalyl chloride instead of oxalic acid minimizes undesired cross-linking. Stoichiometric control (1.2 eq acyl chloride) further suppresses di-ester formation.

Hydrolysis Sensitivity

The oxalate ester is prone to hydrolysis in aqueous media. Storage under anhydrous conditions with molecular sieves enhances stability.

Applications and Derivatives

While this compound itself has limited reported bioactivity, its structural analogs exhibit acetylcholinesterase inhibition and anti-amnesic properties. Substituting the oxalate moiety with carbamates or benzoates alters pharmacokinetic profiles, suggesting tunability for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituents at the 7-position. Below is a comparative analysis of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate and structurally related compounds:

Compound Name Substituent at 7-Position Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
This compound Oxalate ester Two ester groups 324.33* Not reported Not reported (structural analog data)
4-Methyl-2-oxo-2H-chromen-7-yl propionate Propionate ester Single ester 246.26 Not reported Potential prodrug candidate
2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide Acetohydrazide Hydrazide, amide 277.27 194–196 Enhanced antioxidant activity
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate 4-Chlorobenzoate Aromatic ester, halogen 304.71 Not reported Not reported
Benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate Benzyl acetate Bulky aromatic ester 340.35 Not reported Improved lipophilicity

*Calculated based on molecular formula C₁₉H₁₆O₅ (analogous to 4-methyl-2-oxo-2H-chromen-7-yl 4-ethoxybenzoate, ).

Physicochemical Properties

  • Lipophilicity : Bulky esters (e.g., benzyl acetate) increase logP values, enhancing membrane permeability but reducing aqueous solubility . The oxalate ester’s dual polar groups may balance lipophilicity and solubility.
  • Thermal Stability : Hydrazide derivatives exhibit higher melting points (e.g., 194–196°C) compared to esters, attributable to intermolecular hydrogen bonding .

Biological Activity

Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

Overview of Coumarins

Coumarins, including this compound, are naturally occurring compounds that exhibit a wide range of biological activities such as antimicrobial , anticancer , anti-inflammatory , and antioxidant effects. The structural diversity of coumarins allows for modifications that can enhance their pharmacological properties.

Anticancer Activity

Research has indicated that coumarin derivatives can induce apoptosis in cancer cells through various mechanisms. For instance, compounds containing the 2H-chromene scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. These compounds interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis via caspase activation pathways .

Table 1: Summary of Anticancer Activities of Coumarin Derivatives

Compound NameCancer TypeMechanism of ActionReference
This compoundBreast CancerTubulin polymerization inhibition
7-HydroxycoumarinLeukemiaApoptosis induction
4-MethylcoumarinColon CancerCell cycle arrest

Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways .

Table 2: Antimicrobial Efficacy of Coumarin Derivatives

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus32 µg/mL
7-HydroxycoumarinEscherichia coli16 µg/mL

Anti-inflammatory Activity

Coumarins have also been evaluated for their anti-inflammatory properties. Studies suggest that this compound can inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models .

Structure-Activity Relationship (SAR)

The SAR studies of coumarins indicate that modifications at specific positions on the chromene ring can significantly influence their biological activity. For example, substituents at the C4 position have been linked to enhanced anticancer and antimicrobial activities. This relationship underscores the importance of structural modifications in developing more potent derivatives .

Case Studies

  • Study on Anticancer Effects : A study demonstrated that a series of substituted coumarins, including this compound, exhibited potent anticancer effects in vitro against breast cancer cell lines. The mechanism involved apoptosis through caspase activation and disruption of tubulin dynamics .
  • Evaluation of Antimicrobial Properties : Another research effort assessed the antimicrobial efficacy of various coumarin derivatives, revealing that this compound effectively inhibited both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent against bacterial infections .

Q & A

Q. What are the common synthetic routes for preparing methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves a nucleophilic substitution or esterification reaction. For example:

  • Step 1: React 7-hydroxy-4-methylcoumarin (or its derivatives) with methyl oxalyl chloride in the presence of a base (e.g., potassium carbonate) .
  • Step 2: Use polar aprotic solvents like acetone or dimethylformamide (DMF) under reflux (60–80°C) for 6–12 hours .
  • Optimization: Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of coumarin to oxalyl chloride) and monitor reaction progress via thin-layer chromatography (TLC). Purify using column chromatography with ethyl acetate/hexane (3:7) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Use a combination of spectroscopic and chromatographic methods:

  • NMR: Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., coumarin carbonyl at ~160–165 ppm, oxalate ester at ~165–170 ppm) .
  • HPLC-MS: Confirm molecular weight ([M+H]+) and purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .
  • X-ray crystallography: Resolve crystal structures to validate regiochemistry (e.g., oxalate ester at the 7-position) .

Advanced Research Questions

Q. How do substituents on the coumarin core influence the biological activity of this compound?

Answer: Substituent effects can be systematically studied via structure-activity relationship (SAR) analyses:

  • Electron-withdrawing groups (e.g., Cl, CF3_3): Enhance anticancer activity by increasing electrophilicity and target binding .
  • Methoxy or methyl groups: Improve solubility but may reduce cytotoxicity due to steric hindrance .
  • Experimental design: Synthesize analogs (e.g., halogenated or aryl-substituted derivatives) and compare IC50_{50} values in cancer cell lines (e.g., MCF-7, HeLa) .

Q. How can researchers resolve contradictory data in bioactivity assays for this compound?

Answer: Contradictions often arise from assay variability or pharmacokinetic factors. Mitigate these by:

  • Dose-response standardization: Use consistent concentrations (e.g., 1–100 µM) across assays .
  • Metabolic stability tests: Evaluate cytochrome P450 interactions via liver microsome assays to identify false negatives .
  • Target validation: Perform knock-down/knock-out studies (e.g., CRISPR) to confirm mechanism of action .

Q. What strategies improve regioselectivity during the synthesis of this compound?

Answer: Regioselectivity challenges arise due to competing hydroxyl group reactivity. Solutions include:

  • Protecting groups: Temporarily block the 4-methyl or 2-oxo groups with acetyl or trimethylsilyl (TMS) groups .
  • Catalytic control: Use Lewis acids (e.g., BF3_3·Et2_2O) to direct oxalate esterification to the 7-position .
  • Solvent effects: Polar solvents (e.g., DMF) favor nucleophilic attack at the less hindered 7-hydroxy site .

Q. How can computational methods aid in predicting the pharmacokinetic properties of this compound?

Answer: Use in silico tools to model:

  • ADMET properties: Predict absorption (e.g., Caco-2 permeability via SwissADME) and toxicity (e.g., ProTox-II) .
  • Molecular docking: Simulate interactions with targets like COX-2 or topoisomerase II using AutoDock Vina .
  • QSAR models: Corrogate substituent effects with bioactivity data to prioritize analogs for synthesis .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate
Reactant of Route 2
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methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate

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